molecular formula C13H13NO3S B10969917 3-methoxy-N-phenylbenzenesulfonamide

3-methoxy-N-phenylbenzenesulfonamide

Cat. No.: B10969917
M. Wt: 263.31 g/mol
InChI Key: DKUZCXKLFABUAJ-UHFFFAOYSA-N
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Description

3-METHOXY-N-PHENYL-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The methoxy group and the phenyl group further modify the structure, potentially altering its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-PHENYL-1-BENZENESULFONAMIDE typically involves the reaction of 3-methoxyaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

3-Methoxyaniline+Benzenesulfonyl chloride3-METHOXY-N-PHENYL-1-BENZENESULFONAMIDE+HCl\text{3-Methoxyaniline} + \text{Benzenesulfonyl chloride} \rightarrow \text{3-METHOXY-N-PHENYL-1-BENZENESULFONAMIDE} + \text{HCl} 3-Methoxyaniline+Benzenesulfonyl chloride→3-METHOXY-N-PHENYL-1-BENZENESULFONAMIDE+HCl

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using similar reaction conditions. The reaction is typically carried out in a solvent such as dichloromethane or chloroform to facilitate the mixing of reactants and to control the reaction temperature .

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-PHENYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-METHOXY-N-PHENYL-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-METHOXY-N-PHENYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The sulfonamide group can mimic the structure of natural substrates, thereby blocking the enzyme’s function . The methoxy and phenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-N-phenylbenzenesulfonamide
  • N-Phenylbenzenesulfonamide
  • 3-Hydroxy-N-phenylbenzenesulfonamide

Uniqueness

3-METHOXY-N-PHENYL-1-BENZENESULFONAMIDE is unique due to the presence of both a methoxy group and a phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may result in enhanced properties compared to similar compounds .

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

3-methoxy-N-phenylbenzenesulfonamide

InChI

InChI=1S/C13H13NO3S/c1-17-12-8-5-9-13(10-12)18(15,16)14-11-6-3-2-4-7-11/h2-10,14H,1H3

InChI Key

DKUZCXKLFABUAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2

Origin of Product

United States

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